molecular formula C16H19N3O3 B2741233 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 865286-32-4

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Katalognummer: B2741233
CAS-Nummer: 865286-32-4
Molekulargewicht: 301.346
InChI-Schlüssel: LAYNSUCYWMQHHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic compound. It contains a cyclohexanecarboxamide group, an oxadiazole ring, and a methoxyphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclohexane ring likely adopts a chair conformation, and the oxadiazole ring could participate in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, and the oxadiazole ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antidiabetic Screening

A study by Lalpara et al. (2021) involved the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, a related class of compounds, and evaluated them for in vitro antidiabetic activity. This research highlights the potential of oxadiazole derivatives in antidiabetic therapy through α-amylase inhibition assays, suggesting a novel approach to diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Characterization and Crystal Structure Analysis

Özer et al. (2009) synthesized and characterized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives with various aryl substituents, including 3-methoxyphenyl. This study provides detailed insight into the structural aspects of these compounds, enhancing understanding of their potential applications in medicinal chemistry through crystal structure analysis (Özer, Arslan, VanDerveer, & Külcü, 2009).

Cytotoxicity Evaluation

Hassan, Hafez, and Osman (2014) conducted a study on the synthesis and in vitro cytotoxicity evaluation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. This research demonstrates the potential of oxadiazole derivatives in cancer therapy, offering a foundation for further exploration of these compounds as chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antiproliferative Activities

Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives using 3-methoxyphenol as the starting substance. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, and their antiproliferative activity against human tumor cell lines. The study found that certain derivatives exhibited significant antimicrobial and antitumor activities, highlighting the therapeutic potential of oxadiazole derivatives in treating infectious diseases and cancer (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

Wirkmechanismus

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Unfortunately, without specific studies, it’s hard to predict the exact mechanism of action .

Zukünftige Richtungen

The study of this compound could open up new avenues in medicinal chemistry or materials science, given its complex structure and the presence of several functional groups .

Eigenschaften

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-21-13-9-5-8-12(10-13)15-18-19-16(22-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYNSUCYWMQHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.